3-Tert-butylpyrrolidine
Overview
Description
3-Tert-butylpyrrolidine is a chemical compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. The tert-butyl group attached to the pyrrolidine ring makes it sterically demanding, which can influence its reactivity and physical properties. This compound is relevant in the synthesis of various organic molecules, including pharmaceuticals and ligands for metal complexes.
Synthesis Analysis
The synthesis of compounds related to 3-tert-butylpyrrolidine often involves the use of tert-butyl groups to influence the steric and electronic properties of the molecules. For instance, the synthesis of (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess was achieved through the reductive cyclization of gamma-chloro N-(tert-butanesulfinyl)ketimines, demonstrating the utility of tert-butyl groups in asymmetric synthesis . Additionally, large-scale preparations of pyrrolidine derivatives from L-aspartic acid have been reported, where the tert-butyl group serves as a protecting group for the amino functionality .
Molecular Structure Analysis
The presence of the tert-butyl group can significantly affect the molecular structure by introducing steric hindrance. This is evident in the study of 4-tert-butylpyrazoles, where the tert-butyl substituent leads to the formation of tetramers in the solid state through hydrogen bonding . Similarly, the tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine prevents typical face-to-face π-interactions seen with simpler ligands, leading to unique packing arrangements in the solid state .
Chemical Reactions Analysis
The tert-butyl group can influence the reactivity of pyrrolidine derivatives. For example, the synthesis of chiral auxiliaries and building blocks for peptide synthesis often involves tert-butyl groups to control the stereochemistry of the resulting compounds . The steric congestion introduced by tert-butyl groups can also affect the conformational preferences of molecules, as seen in the synthesis of sterically congested imidazolidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-tert-butylpyrrolidine derivatives are shaped by the presence of the tert-butyl group. For instance, the tert-butyl group can impart solubility and prevent certain intermolecular interactions, as observed in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine and its complexes . The tert-butyl group can also influence the luminescence properties and magnetic behavior of molecular materials, as seen in the study of rare-earth complexes with terpyridine ligands .
Scientific Research Applications
Pyrrolidine is a versatile scaffold for creating biologically active compounds and is widely used by medicinal chemists to develop treatments for human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review also discusses the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the studied compounds . It also highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
As for 3-Tert-butylpyrrolidine, it is a precursor or intermediate in the synthesis of other compounds , but specific applications in scientific research were not found in the sources I consulted.
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Pharmaceutical Research : Pyrrolidine derivatives are often used in the development of new drugs . They can act as versatile scaffolds for creating biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
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Chemical Synthesis : 3-Tert-butylpyrrolidine can serve as a precursor or intermediate in the synthesis of other compounds . It can be used in the production of more complex molecules in chemical reactions .
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Pharmaceutical Research : Pyrrolidine derivatives are often used in the development of new drugs . They can act as versatile scaffolds for creating biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
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Chemical Synthesis : 3-Tert-butylpyrrolidine can serve as a precursor or intermediate in the synthesis of other compounds . It can be used in the production of more complex molecules in chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-tert-butylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHALAYUBESJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634970 | |
Record name | 3-tert-Butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylpyrrolidine | |
CAS RN |
381665-66-3 | |
Record name | 3-tert-Butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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